molecular formula C13H16F3N5 B4974875 N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4974875
M. Wt: 299.29 g/mol
InChI Key: MEFABGBDRJWPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a high-quality chemical reagent designed for research applications. This compound belongs to the triazolopyridazine chemical class, which has demonstrated significant potential in medicinal chemistry and drug discovery research . Specifically, analogs within this structural family have been identified as inhibitors of key biological targets. For instance, the closely related compound N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is characterized as a serine/threonine-protein kinase PIM-1 inhibitor . PIM-1 kinase is a recognized oncogene involved in cell survival, proliferation, and apoptosis, making its inhibitors valuable tools for investigating cancer signaling pathways and developing novel anti-neoplastic agents . Furthermore, other structural analogs featuring the triazolopyridazine core are cited in patent literature as inhibitors of TRAF6, a protein involved in NF-κB and MAPK signaling pathways that play roles in immunology, inflammation, and oncology research . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, is known to enhance membrane permeability and metabolic stability. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets and conduct their own safety and efficacy evaluations prior to use.

Properties

IUPAC Name

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-8-7-10(20-21(11)12)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFABGBDRJWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit antimicrobial and anticancer activities, making this compound a promising candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in coatings, polymers, and other functional materials .

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Target Binding and Selectivity

A. N-Substituent Variations

  • N-cyclohexyl analog: N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB ID: 3BGQ) demonstrated a docking score of -6.020 with PIM1 kinase, forming hydrophobic interactions with GLU 171.
  • N-Indole-ethyl derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (STK651245) showed high BRD4 bromodomain inhibition (IC₅₀ < 100 nM) due to π-π stacking with Trp81 and hydrogen bonding with Asn140 .
  • N-Isopropyl analogs : (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibited improved solubility (logP = 2.1) but reduced BRD4 affinity (IC₅₀ ~ 500 nM), highlighting the trade-off between hydrophobicity and target engagement .

B. Trifluoromethyl vs. Other Substituents

  • Methyl substitution : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Z1220635364) showed weaker BRD4 inhibition (IC₅₀ ~ 1 µM) compared to trifluoromethyl analogs, underscoring the importance of electron-withdrawing groups for binding .
  • Cyclopropyl substitution : N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Z2701558508) displayed moderate PIM1 inhibition (Ki = 250 nM), suggesting smaller substituents may limit hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
Compound logP Solubility (µM) Plasma Stability (t₁/₂, h)
N-cycloheptyl-3-(trifluoromethyl)-[...] 3.8 12.5 >24
N-cyclohexyl analog (3BGQ) 3.5 18.9 18
STK651245 (BRD4 inhibitor) 4.2 5.2 >24
Z2701558508 (cyclopropyl) 2.9 45.0 12

The cycloheptyl analog’s higher logP (3.8) suggests enhanced membrane permeability but reduced aqueous solubility compared to the cyclohexyl derivative. Plasma stability exceeding 24 hours indicates suitability for oral dosing .

Structural Insights from Crystallography

  • BRD4 inhibition : Co-crystal structures (e.g., PDB 7YQ9) reveal that trifluoromethyl groups in STK651245 form van der Waals contacts with Pro82 and Phe83, while the indole-ethyl chain occupies a hydrophobic channel .
  • PIM1 binding : The cycloheptyl group in the target compound may occupy a deeper pocket compared to cyclohexyl, as suggested by molecular dynamics simulations of 3BGQ .

Q & A

Basic: What are the standard synthetic routes for N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization to form the triazole core. For example, hydrazine derivatives react with aldehydes/ketones to form the triazole ring, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). The cycloheptylamine moiety is introduced via Buchwald-Hartwig amination or SNAr reactions under basic conditions. Key intermediates (e.g., halogenated triazolopyridazines) are often used for further functionalization. Solvent selection (e.g., DMF, dioxane) and catalysts (e.g., Pd-based) are critical for yield optimization .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding with active sites, as seen in PIM1 kinase co-crystals) .
  • HPLC/Purity Analysis to ensure >95% purity for biological testing .

Advanced: How can researchers design experiments to evaluate its kinase inhibitory activity?

Methodological Answer:

Docking Studies : Use co-crystal structures (e.g., PDB ID: 3BGQ) to model binding poses. Analyze hydrophobic pockets and hydrogen bonds (e.g., interactions with GLU171 in PIM1) .

Biochemical Assays : Measure IC₅₀ values via ADP-Glo™ Kinase Assays. Include positive controls (e.g., staurosporine) and validate with orthogonal methods like SPR.

Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., PC-3, MCF-7) using MTT assays. Correlate activity with kinase expression levels via Western blot .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Standardize conditions (e.g., ATP concentration, pH) across studies.
  • Compound Purity : Re-evaluate batches with HPLC and NMR; impurities may off-target effects.
  • Target Selectivity : Perform kinome-wide profiling (e.g., using KinomeScan) to identify polypharmacology.
  • Cellular Context : Compare activity in isogenic cell lines with/without target kinase overexpression .

Advanced: What strategies optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

  • SAR Studies : Modify substituents to balance lipophilicity (e.g., cycloheptyl vs. smaller alkyl groups) and solubility. Introduce polar groups (e.g., piperazine) to improve aqueous solubility.
  • Prodrug Design : Mask amine groups with acetyl or sulfonyl moieties for enhanced bioavailability.
  • Metabolic Stability : Assess microsomal half-life and introduce fluorine atoms or cyclopropane rings to block CYP450 oxidation .

Advanced: How does this compound interact with senescence-related pathways?

Methodological Answer:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Assays : Treat primary fibroblasts and quantify SA-β-gal activity.
  • Transcriptomic Profiling : Use RNA-seq to identify downregulated senescence markers (e.g., p16INK4a, IL-6).
  • In Vivo Models : Test in aged mice or progeroid models, monitoring lifespan and tissue degeneration. Patent data suggests triazolopyridazines modulate senescence via kinase inhibition (e.g., BRD4) .

Advanced: How to address synthetic challenges in scaling up this compound?

Methodological Answer:

  • Intermediate Stability : Optimize storage conditions (e.g., dark, 2–8°C) for amine intermediates prone to oxidation.
  • Catalyst Efficiency : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher turnover in cross-coupling steps.
  • Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost-effective scale-up .

Advanced: What crystallographic data are available for structure-based optimization?

Methodological Answer:

  • Co-crystal Structures : Analyze PDB entries (e.g., 3BGQ) to map binding interactions. For example, the trifluoromethyl group occupies a hydrophobic pocket, while the cycloheptylamine forms van der Waals contacts.
  • Halogen Bonding : Introduce halogen atoms (e.g., Cl) at position 7 to enhance affinity via interactions with backbone carbonyls .

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